2,3,4-TrifluorobenZylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-TrifluorobenZylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in the formation of carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-TrifluorobenZylZinc bromide can be synthesized through the reaction of 2,3,4-trifluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of an activating agent like iodine to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
2,3,4-Trifluorobenzyl bromide+ZnI2,THF2,3,4-TrifluorobenZylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4-TrifluorobenZylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether, and other non-protic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reacting with an alkyl halide can produce a substituted benzyl compound, while coupling with an acyl chloride can yield a ketone.
Scientific Research Applications
2,3,4-TrifluorobenZylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may have applications in drug development and medicinal chemistry.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,4-TrifluorobenZylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorobenzyl bromide
- 2,4,5-TrifluorobenZylZinc bromide
- 2,3,5-TrifluorobenZylZinc bromide
Uniqueness
2,3,4-TrifluorobenZylZinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and the types of products formed. This makes it a valuable reagent for specific synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H4BrF3Zn |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2,3-trifluoro-4-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-2-3-5(8)7(10)6(4)9;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
QTXMBZKAQYXXTJ-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C(=C(C=C1)F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.